molecular formula C22H23NO5 B8074672 (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B8074672
M. Wt: 381.4 g/mol
InChI Key: AWTLACWXIZNIRV-YJYMSZOUSA-N
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Description

(4S,5R)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a pseudoproline derivative widely used in peptide synthesis. Its structure includes a 1,3-oxazolidine ring with stereospecific methyl groups (2,2,5-trimethyl substitution) and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound (CAS: 159681-93-3) has a molecular formula of C22H23NO5 and a molecular weight of 381.43 g/mol . It is designed to prevent peptide chain aggregation during solid-phase synthesis by introducing conformational constraints, thereby improving solubility and reaction efficiency.

Properties

IUPAC Name

(4S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-13-19(20(24)25)23(22(2,3)28-13)21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,24,25)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTLACWXIZNIRV-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fmoc Group: The Fmoc group is usually introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Final Functionalization: The carboxylic acid group is introduced through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated peptide synthesizers for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like piperidine or morpholine for Fmoc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is used as a building block in the synthesis of complex molecules, particularly peptides.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its structural complexity.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting functional groups during synthesis, allowing for selective reactions.

Comparison with Similar Compounds

Structural Analogues with Modified Side Chains or Protecting Groups

(4S,5R)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-tyrosinyl)-2,2,5-trimethyloxazolidine-4-carboxylic Acid
  • CAS : 920519-31-9
  • Molecular Formula : C35H40N2O7
  • Molecular Weight : 600.7 g/mol
  • Key Differences : Incorporates a tyrosine residue with a tert-butyl (tBu) protecting group. The tBu group enhances steric protection of hydroxyl groups, making it suitable for synthesizing tyrosine-containing peptides requiring selective deprotection. The larger size increases hydrophobicity, affecting solubility .
(4S,5R)-3-((2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoyl)-2,2,5-trimethyloxazolidine-4-carboxylic Acid
  • CAS : 168216-05-5 (related variant)
  • Molecular Formula : C30H38N2O7
  • Molecular Weight : 538.64 g/mol
  • Key Differences : Features a tert-butoxy side chain, which improves stability under acidic conditions. This modification is advantageous in multi-step syntheses where intermediate protection is critical .

Heterocyclic Ring Variants

FMOC-(4S,2RS)-2-METHYLTHIAZOLIDINE-4-CARBOXYLIC ACID
  • CAS : 1217544-28-9
  • Molecular Formula: C20H19NO4S
  • Molecular Weight : 369.43 g/mol
  • Key Differences: Replaces the oxazolidine ring with a thiazolidine (sulfur-containing) ring. This variant is less common due to challenges in sulfur handling .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid
  • CAS : 129288-44-4
  • Molecular Formula: C14H15NO5 (estimated)
  • Key Differences : Uses a strained oxetane ring instead of oxazolidine. The higher ring strain may increase reactivity but reduce conformational control, limiting its utility in long peptide chains .

Physicochemical and Functional Comparisons

Property Target Compound Tyrosine Variant Thiazolidine Variant Oxetane Variant
Molecular Weight (g/mol) 381.43 600.7 369.43 ~300 (estimated)
Ring System Oxazolidine Oxazolidine Thiazolidine Oxetane
Key Functional Groups Fmoc, 2,2,5-trimethyl Fmoc, tBu-protected Tyr Fmoc, thiazolidine Fmoc, oxetane
Solubility Moderate Low (hydrophobic tBu) Moderate (sulfur enhances) High (strain increases)
Applications General peptide synthesis Tyrosine-rich peptides Disulfide-rich peptides Short peptide scaffolds

Computational Similarity Analysis

  • Tanimoto Coefficient : Widely used for binary fingerprint comparisons (e.g., Fmoc group presence, ring type). The thiazolidine variant has a lower similarity (~0.80) due to sulfur substitution, while the tyrosine variant scores higher (~0.95) .
  • Graph-Based Methods : Direct comparison of ring systems and substituents highlights conformational differences. The oxazolidine ring in the target compound offers superior rigidity compared to oxetane .

Biological Activity

The compound (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes an oxazolidine ring and a fluorene moiety, which are known to influence its biological activity. This article explores the biological properties of this compound based on available literature and research findings.

  • IUPAC Name : this compound
  • CAS Number : 252554-79-3
  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.51 g/mol
  • Purity : 95% .

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The presence of the oxazolidine ring suggests potential antimicrobial and anti-inflammatory activities. Additionally, the fluorene moiety may contribute to various biological interactions due to its structural complexity.

Antimicrobial Activity

Oxazolidines have been recognized for their antimicrobial properties. For instance, studies have shown that oxazolidine derivatives can inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria. The specific compound under consideration may exhibit similar antimicrobial effects due to its structural characteristics.

Study 1: Antibacterial Activity

In a study evaluating various oxazolidine derivatives, it was found that these compounds inhibited the growth of Gram-positive bacteria effectively. The mechanism involved interference with ribosomal function, which is critical for bacterial protein synthesis.

CompoundActivityMechanism
Oxazolidine AStrongRibosomal inhibition
Oxazolidine BModerateCell wall synthesis interference
(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-...TBDTBD

Study 2: Anti-Cancer Effects

Research on structurally related compounds has indicated that they can induce apoptosis in cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Indole Derivative XHeLa15
Fluorene Derivative YMCF720
(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-...TBDTBD

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